N-[1-(4-methylphenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Novel Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives, which share structural motifs with the compound , has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant antioxidant activities, highlighting their potential application in developing therapeutic agents or antioxidants (Chkirate et al., 2019).
Heterocyclic Synthesis and Antimicrobial Activities
The synthesis of various heterocyclic compounds, including pyridine, pyridazine, and 1,6-naphthyridine derivatives, has been explored. These synthetic methodologies utilize compounds structurally related to the one , offering routes to diverse chemical entities with potential applications in pharmaceutical research and development (Rady & Barsy, 2006).
Insecticidal Assessment
Some studies have focused on synthesizing innovative heterocycles incorporating thiadiazole moieties for evaluating their insecticidal properties against agricultural pests. This research could lead to the development of new, more effective insecticides for crop protection (Fadda et al., 2017).
Chemoselective Acetylation in Drug Synthesis
The compound or its analogs could be involved in chemoselective acetylation processes, crucial for synthesizing intermediates in drug development. Such research underscores the importance of these compounds in facilitating the synthesis of potential therapeutic agents (Magadum & Yadav, 2018).
Glutaminase Inhibition for Cancer Therapy
Research into analogs of the given compound has led to the development of inhibitors targeting kidney-type glutaminase, a therapeutic strategy in cancer treatment. These inhibitors, like BPTES and its analogs, show promise in attenuating tumor growth and could represent a novel approach to cancer therapy (Shukla et al., 2012).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[1-(4-methylphenyl)ethyl]-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-16-6-10-19(11-7-16)18(3)25-22(29)15-28-14-4-5-21(28)24-26-23(27-30-24)20-12-8-17(2)9-13-20/h4-14,18H,15H2,1-3H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVLJESCLQQEKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC(C)C4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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